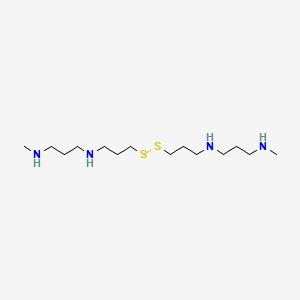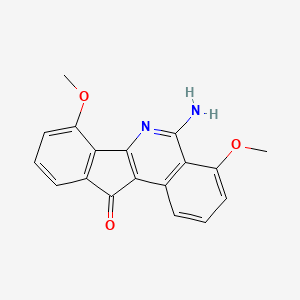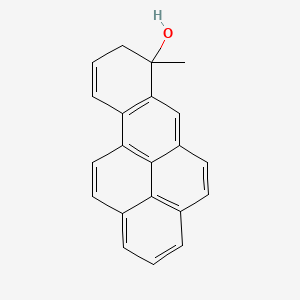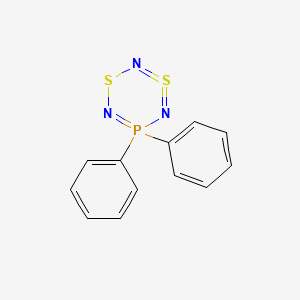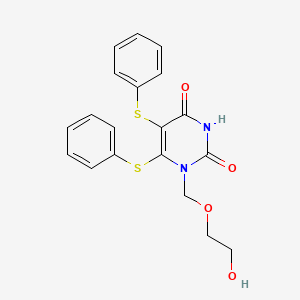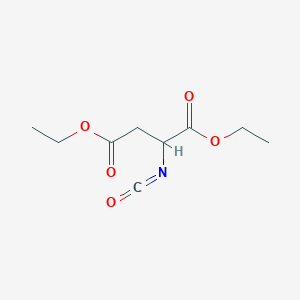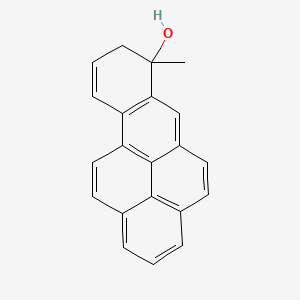
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally related to benzopyrene, a well-known PAH. PAHs are organic compounds containing multiple aromatic rings, and they are known for their presence in fossil fuels and their by-products. This compound is of interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzopyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex PAH derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential mutagenic and carcinogenic properties.
Industry: Used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The biological effects of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol are primarily due to its ability to form covalent adducts with DNA. This compound is metabolically activated by enzymes such as cytochrome P450 to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenesis. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of DNA repair mechanisms and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 7-Methylbenzo(a)pyrene
- 1-Pyrenemethanol
Uniqueness
7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is unique due to its specific methylation pattern and the presence of a hydroxyl group. This structural uniqueness influences its chemical reactivity and biological interactions, making it distinct from other PAH derivatives. Its ability to form specific DNA adducts and its potential mutagenic properties are areas of significant research interest.
Eigenschaften
CAS-Nummer |
94849-94-2 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
7-methyl-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3 |
InChI-Schlüssel |
VTBIEDCKYLXDID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


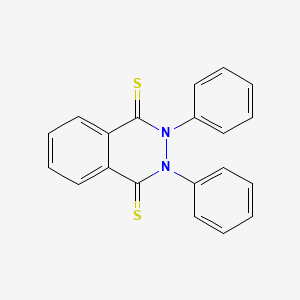
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

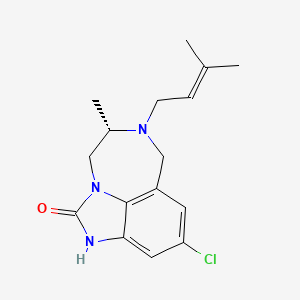
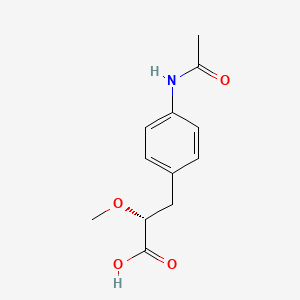
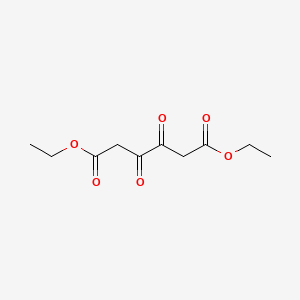
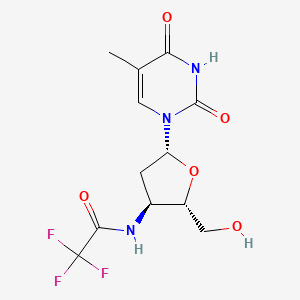
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
